molecular formula C19H22N4O2 B2571907 2-(4-acetamidophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1795471-23-6

2-(4-acetamidophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No. B2571907
CAS RN: 1795471-23-6
M. Wt: 338.411
InChI Key: NBWOILJWEHTRAD-UHFFFAOYSA-N
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Description

2-(4-acetamidophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide, commonly known as APPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APAA is a derivative of the compound N-phenylpyrrolidine-3-acetamide and has been synthesized using various methods.

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

Research on "Stereochemistry of phenylpiracetam and its methyl derivative" underscores the significance of structural analogs based on the pyrrolidin-2-one pharmacophore. These compounds are noted for their potential in enhancing memory processes and mitigating cognitive function impairment associated with various conditions. The review details the design, synthesis, and biological activity exploration of enantiomerically pure compounds, highlighting the direct relationship between stereocenter configuration and biological properties (Veinberg et al., 2015).

Synthesis and Pharmacological Activities of Piracetam Derivatives

Another study, "A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives," focuses on piracetam, a cyclic compound derivative of γ-aminobutyric acid, known for improving learning, memory, and brain metabolism. This review emphasizes different biological activities associated with piracetam and its synthetic methodologies, suggesting the versatility of pyrrolidine derivatives in therapeutic applications (Dhama et al., 2021).

Pyrrolidine in Drug Discovery

The review "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds" discusses the widespread use of the pyrrolidine ring in medicinal chemistry. It highlights the advantages of this scaffold, including efficient pharmacophore space exploration, contribution to stereochemistry, and increased three-dimensional coverage. Bioactive molecules characterized by the pyrrolidine ring show target selectivity, demonstrating the scaffold's significance in developing treatments for various diseases (Li Petri et al., 2021).

properties

IUPAC Name

2-(4-acetamidophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14(24)21-16-7-5-15(6-8-16)12-19(25)22-17-9-11-23(13-17)18-4-2-3-10-20-18/h2-8,10,17H,9,11-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWOILJWEHTRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetamidophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

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